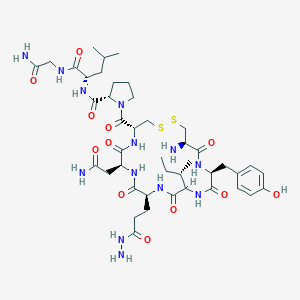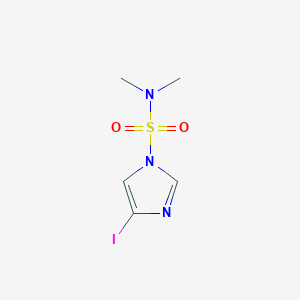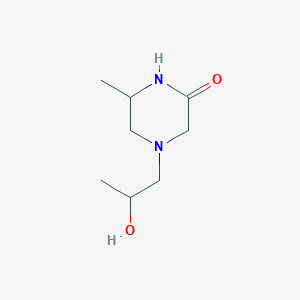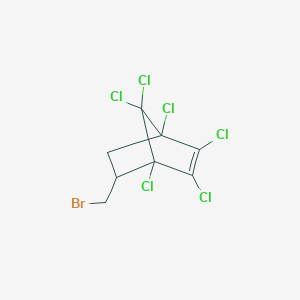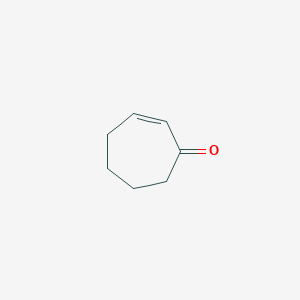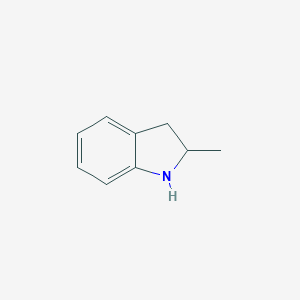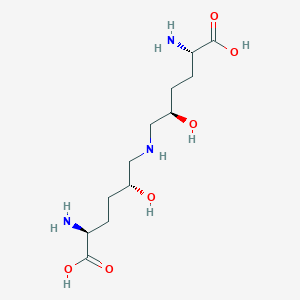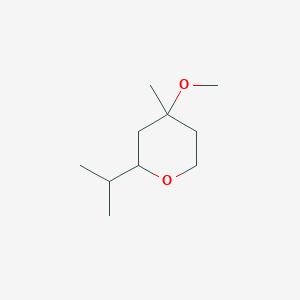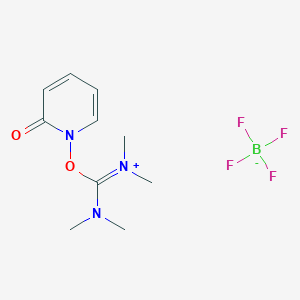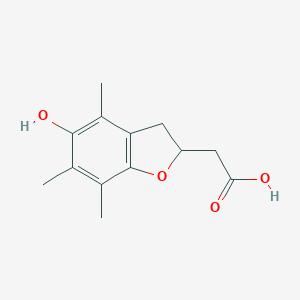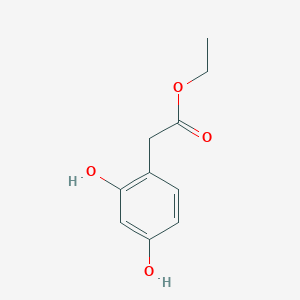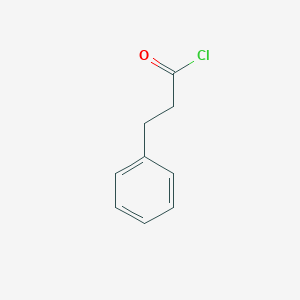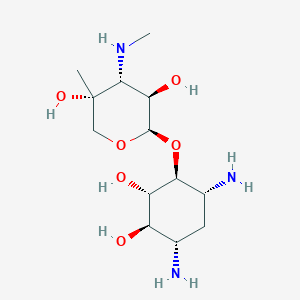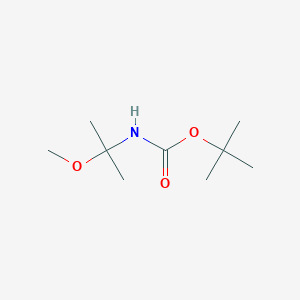
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that belongs to the class of carbamates. It is a colorless liquid that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is not well understood. However, it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system.
Biochemische Und Physiologische Effekte
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of acetylcholinesterase, as mentioned earlier. Physiologically, it can cause a range of symptoms, including muscle weakness, respiratory failure, and seizures.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) in lab experiments include its ability to inhibit acetylcholinesterase, which can be useful in studying the nervous system. However, its toxicity and potential for causing harm to researchers make it a hazardous chemical to work with, and caution must be exercised when handling it.
Zukünftige Richtungen
There are several future directions for research involving Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)). One potential area of study is its use in the development of new drugs for the treatment of nervous system disorders. Another area of research could be the development of new methods for synthesizing Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) that are more efficient and environmentally friendly. Finally, further studies could be conducted to better understand its mechanism of action and potential uses in other scientific fields.
Conclusion:
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has various scientific research applications. Its ability to inhibit acetylcholinesterase makes it useful in studying the nervous system, but caution must be exercised when handling it due to its toxicity. There are several future directions for research involving Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)), including its use in drug development and the development of new synthesis methods.
Synthesemethoden
The synthesis method for Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) involves the reaction of isobutene with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with methanol to obtain Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)).
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a solvent and a reagent in organic chemistry.
Eigenschaften
CAS-Nummer |
137757-11-0 |
|---|---|
Produktname |
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) |
Molekularformel |
C9H19NO3 |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
tert-butyl N-(2-methoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO3/c1-8(2,3)13-7(11)10-9(4,5)12-6/h1-6H3,(H,10,11) |
InChI-Schlüssel |
AJHPUGNZLGWTID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)OC |
Synonyme |
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



